![molecular formula C18H17N5O B2419181 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380101-17-5](/img/structure/B2419181.png)
3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases.
Mechanism Of Action
3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile selectively inhibits JAK3, which is a key enzyme involved in the signaling pathway of various cytokines. By inhibiting JAK3, 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile prevents the activation of downstream signaling pathways, thereby reducing inflammation and immune cell proliferation.
Biochemical and Physiological Effects:
3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile has been shown to significantly reduce inflammation and disease activity in preclinical and clinical studies. It also has a favorable safety profile and is well-tolerated by patients.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile is its high selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity also make it difficult to use in certain experiments where broader inhibition of JAK family members is required.
Future Directions
There are several potential future directions for research on 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of research is the exploration of combination therapies involving 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile with other drugs to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile in the treatment of autoimmune diseases and cancers.
Synthesis Methods
The synthesis of 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile involves a multi-step process that includes the coupling of 4-cyanopyridine-2-carbaldehyde with piperidine, followed by the addition of 2-chloropyridine-3-carbonitrile. The final product is obtained after purification and isolation.
Scientific Research Applications
3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of certain cancers such as leukemia and lymphoma.
properties
IUPAC Name |
3-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c19-10-14-5-7-22-18(9-14)24-13-15-3-2-8-23(12-15)17-4-1-6-21-16(17)11-20/h1,4-7,9,15H,2-3,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGDXMQYOXDMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

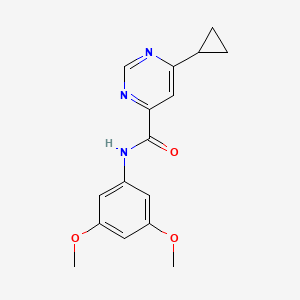
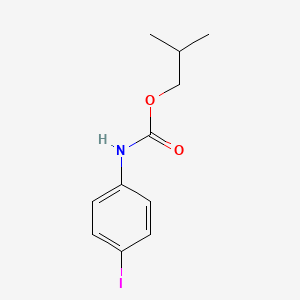
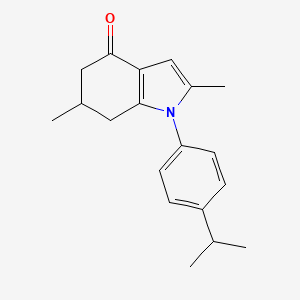

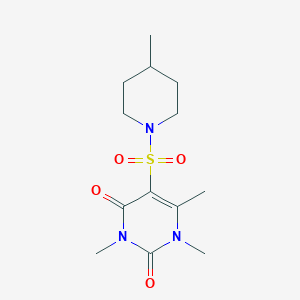
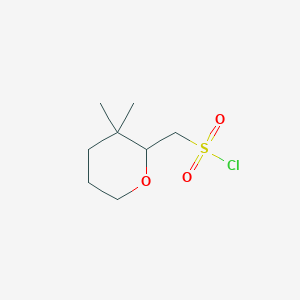
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)
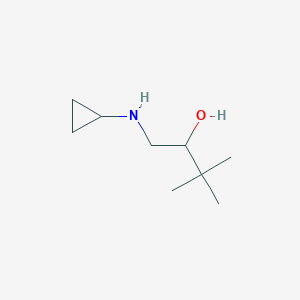
![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)
![2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2419118.png)
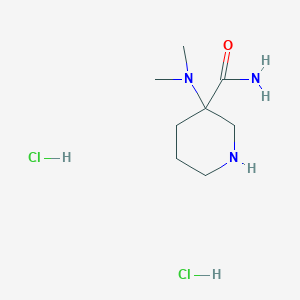
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)